N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Overview
Description
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a complex organic compound that features a thiophene ring, a piperidine moiety, and multiple fluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The thiophene ring can be introduced through condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal chemistry for their anti-inflammatory and anesthetic properties.
Fluorinated Compounds: Other fluorinated compounds, such as trifluoromethyl ketones, are known for their stability and reactivity in organic synthesis.
Uniqueness
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to its combination of a thiophene ring, a piperidine moiety, and multiple fluorinated groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3O2S/c1-8-9(7-23)13(24-12(26)11(15(17,18)19)16(20,21)22)28-10(8)14(27)25-5-3-2-4-6-25/h11H,2-6H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMPQUCYKCOWGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C(F)(F)F)C(F)(F)F)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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